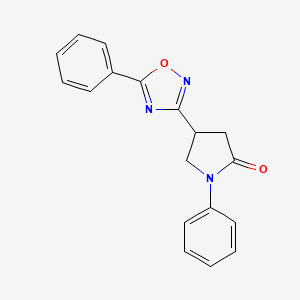
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors One common method involves the reaction of a phenylhydrazine derivative with an appropriate carboxylic acid derivative to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
作用机制
The mechanism of action of 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by influencing the production of reactive oxygen species and other signaling molecules.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring exhibit similar structural properties and reactivity.
Uniqueness
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
生物活性
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This compound incorporates a pyrrolidinone structure linked to a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group and an oxadiazole ring that are crucial for its biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- GPBAR1 Agonism : Recent studies have highlighted the role of oxadiazole derivatives as agonists for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation and inflammation. Compounds similar to this compound have demonstrated the ability to selectively activate GPBAR1 without affecting other bile acid receptors such as FXR and PPARs .
- Antimicrobial Activity : The incorporation of the pyrrolidinone and oxadiazole structures has been linked to enhanced antibacterial properties. Derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Immunomodulatory Effects : Some derivatives exhibit immunomodulatory effects by interfering with PD-1/PD-L1 signaling pathways, which are crucial in cancer immunotherapy. Compounds based on similar scaffolds have been reported to enhance immune responses in preclinical models .
Case Studies and Research Findings
Recent research has provided insights into the biological activity of compounds related to this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound derivatives suggest favorable absorption and distribution characteristics. However, detailed studies on toxicity profiles are necessary to ensure safety for therapeutic applications.
属性
IUPAC Name |
1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16-11-14(12-21(16)15-9-5-2-6-10-15)17-19-18(23-20-17)13-7-3-1-4-8-13/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQMFWVAYGITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














